(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone

Selective estrogen receptor degrader ER-α degradation efficacy Breast cancer

Secure the chemotype validated for maximal ERα degradation. The (3-(fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone delivers 97% degradation efficacy (vs 86% for methyl), a 4-fold oral AUC advantage over pyrrolidine, and a single chiral center to minimize separation costs. Co-crystal structure (PDB 6DF6) confirms estradiol-mimetic target engagement. Essential building block for next-generation SERD candidates requiring superior exposure–activity profiles.

Molecular Formula C11H11F2NO
Molecular Weight 211.212
CAS No. 2034605-97-3
Cat. No. B2742680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone
CAS2034605-97-3
Molecular FormulaC11H11F2NO
Molecular Weight211.212
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)F)CF
InChIInChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2
InChIKeyYGGXBTYPENNTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone – The Preferred Fluorinated Azetidine Building Block for Selective ER-α Degrader (SERD) Development


(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone (CAS 2034605-97-3) is a fluorinated azetidine amide that embodies the fluoromethyl azetidine side‑chain motif identified as optimal for achieving maximal estrogen receptor‑α (ER‑α) degradation efficacy in selective estrogen receptor degrader (SERD) programs [1]. Its structure combines a strained four‑membered azetidine ring substituted with a fluoromethyl group at the 3‑position and a 4‑fluorobenzoyl amide moiety, delivering a unique electronic and conformational profile that cannot be reproduced by methyl‑substituted or larger‑ring analogs [1].

Why Non-Fluorinated or Pyrrolidine/Piperidine Analogs Cannot Substitute (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone


Replacing the fluoromethyl group with a methyl substituent or exchanging the azetidine ring for pyrrolidine or piperidine results in significant losses in ER‑α degradation efficacy and oral pharmacokinetic performance [1]. In the bis‑phenol chromene series, a methyl azetidine side chain delivers only 86% ER‑α degradation efficacy compared with 97% for the fluoromethyl azetidine analog, while a fluoromethyl pyrrolidine side chain achieves only 25% of the oral exposure (AUC 0.04 vs 0.16 μg·h/mL) despite equipotent target engagement [1]. These quantitative gaps demonstrate that the fluoromethyl azetidine motif provides a non‑interchangeable combination of degradation potency and drug‑like exposure [1].

Quantitative Differentiation of (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone vs. Closest Analogs


ER‑α Degradation Efficacy Gain: Fluoromethyl Azetidine vs. Methyl Azetidine (+11 Percentage Points)

In a bis‑phenol chromene scaffold, the compound bearing a fluoromethyl azetidine side chain (17h) exhibited an ER‑α degradation efficacy of 97% compared with 86% for the corresponding non‑fluorinated methyl azetidine parent compound, a direct increase of +11 percentage points [1]. Efficacy was measured by an in‑cell western assay in MCF‑7 breast cancer cells (n ≥ 4) and expressed as a percentage of the fulvestrant control [1].

Selective estrogen receptor degrader ER-α degradation efficacy Breast cancer

Oral Exposure: Fluoromethyl Azetidine Delivers 4‑Fold Higher AUC than Fluoromethyl Pyrrolidine

In a head‑to‑head mouse pharmacokinetic evaluation, the fluoromethyl azetidine side chain (17h) achieved an oral AUC of 0.16 μg·h/mL at 10 mg/kg PO, while the fluoromethyl pyrrolidine analog (17e) reached only 0.04 μg·h/mL—a 4‑fold difference [1]. Both compounds were equipotent in the MCF‑7 proliferation assay (IC₅₀ ≤ 0.2 nM) and shared equivalent ER‑α degradation efficacy (97%), isolating the exposure advantage to the azetidine ring [1].

Pharmacokinetics Oral bioavailability Mouse PK

Stereochemical Complexity: Fluoromethyl Azetidine (1 Stereocenter) vs. Fluoromethyl Pyrrolidine (3 Stereocenters)

The fluoromethyl azetidine side chain contains a single stereocenter, compared with three stereocenters for the fluoromethyl pyrrolidine counterpart [1]. This difference was explicitly cited by the discovery team as the rationale for selecting the azetidine scaffold over pyrrolidine for further development, as the lower stereochemical complexity simplifies chiral resolution and reduces the synthetic burden [1].

Chiral separation Stereochemistry Drug synthesis scale-up

Crystal Structure Confirms Estradiol‑Mimetic Binding Mode of Fluoromethyl Azetidine Side Chain

The co‑crystal structure of GDC‑0927, which bears the fluoromethyl azetidine side chain, bound to ERα (PDB: 6DF6) reveals a default binding mode that mimics the A–D ring system of the endogenous ligand estradiol [1]. This structural rationale explains the high degradation efficacy and provides a validated molecular basis for preferring fluoromethyl azetidine‑containing building blocks over alternative heterocyclic analogs in ERα‑targeted drug design [1].

X-ray crystallography ERα binding mode Structure-based drug design

High‑Value Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone


SERD Lead Optimization: Maximal ER‑α Degradation with Oral Exposure

Use this compound as the key side‑chain building block to construct SERD candidates that require the highest achievable ER‑α degradation efficacy (97% vs. 86% for methyl analog) and a 4‑fold oral AUC advantage over pyrrolidine‑based competitors [1]. The validated efficacy–exposure profile reduces the risk of insufficient tumor regression in tamoxifen‑resistant breast cancer models [1].

Fragment‑Based Drug Discovery with Structural Validation

Leverage the co‑crystal structure (PDB: 6DF6) confirming that the fluoromethyl azetidine moiety engages ERα in an estradiol‑mimetic binding mode [2]. This fragment can serve as a privileged starting point for structure‑guided elaboration, with confidence that the fluoromethyl azetidine head group will productively occupy the receptor [2].

Chiral Synthesis Programs Requiring Simplified Stereochemistry

Adopt the fluoromethyl azetidine scaffold in synthetic programs where stereochemical complexity must be minimized. With only one stereocenter versus three for fluoromethyl pyrrolidine, the azetidine building block significantly reduces the burden of chiral separation and lowers the cost of enantiopure synthesis [1].

Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.